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Compound of Interest

Compound Name: LM985

Cat. No.: B1212392

An In-Depth Comparative Analysis of SYD985 (Trastuzumab Duocarmazine) and Trastuzumab
Deruxtecan for HER2-Targeted Therapy

This guide provides a detailed head-to-head comparison of two next-generation antibody-drug
conjugates (ADCs): SYD985 ([vic-]trastuzumab duocarmazine) and trastuzumab deruxtecan
(T-DXd, Enhertu®). The comparison is intended for researchers, scientists, and drug
development professionals, focusing on the molecular characteristics, mechanisms of action,
and pivotal clinical trial data that define their efficacy and safety profiles.

While no direct head-to-head clinical trials have been conducted, this guide juxtaposes data
from their respective key studies—the TULIP trial for SYD985 and the DESTINY-Breast04 trial
for T-DXd—to offer a comprehensive overview for evaluating these two agents.

Molecular and Pharmacological Characteristics

Both SYD985 and trastuzumab deruxtecan are built upon the trastuzumab monoclonal
antibody, which targets the Human Epidermal Growth Factor Receptor 2 (HER2).[1][2]
However, their distinct linker and payload technologies lead to different pharmacological
properties and mechanisms of action.[2][3]
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Characteristic

SYD985 (Trastuzumab
Duocarmazine)

Trastuzumab Deruxtecan
(T-DXd)

Monoclonal Antibody

Trastuzumab

Trastuzumab[1]

Payload (Cytotoxin)

Duocarmycin (seco-DUBA)[4]
[5]

Deruxtecan (DXd), a

topoisomerase | inhibitor[1][6]

[7]

Payload MoA

DNA Alkylating Agent[5][8][9]

Topoisomerase | Inhibitor[1][6]

[7]

Linker

Cleavable (valine-citrulline
based)[4][8][10]

Cleavable (tetrapeptide-based)
[11][12]

Drug-to-Antibody Ratio (DAR)

~2.8[13]

~8[7][12]

Bystander Effect

Yes (membrane-permeable
payload)[4][8][14]

Yes (membrane-permeable
payload)[6][11]

Mechanism of Action

The fundamental mechanism for both ADCs involves binding to HER2 on tumor cells,

internalization, and the subsequent release of the cytotoxic payload. However, the specific

action of the payload and the high DAR of T-DXd are key differentiators.

SYD985 (Trastuzumab Duocarmazine)

SYD985 utilizes a cleavable linker that releases its duocarmycin-based payload (seco-DUBA)

upon internalization into the cancer cell.[4][10] This payload is a potent DNA alkylating agent

that binds to the minor groove of DNA, causing irreversible DNA damage and leading to

apoptotic cell death.[5][8][13] The released payload is membrane-permeable, enabling it to kill

neighboring tumor cells, including those with low or no HER2 expression (the "bystander

effect”).[8][14]
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Figure 1. Mechanism of Action of SYD985.

Trastuzumab Deruxtecan (T-DXd)

Similarly, T-DXd binds to HER2 and is internalized.[7][11] Inside the cell, its cleavable linker is
processed by lysosomal enzymes, releasing deruxtecan.[7] Deruxtecan is a potent
topoisomerase | inhibitor that intercalates into DNA and prevents the re-ligation of single-strand
breaks, leading to DNA damage and apoptosis.[1][6][15] T-DXd's high DAR of approximately 8
means more payload molecules are delivered per antibody.[7][12] Its payload is also
membrane-permeable, resulting in a significant bystander effect.[6][11]

Figure 2: Mechanism of Action of Trastuzumab Deruxtecan.

Clinical Efficacy
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The clinical efficacy of each ADC has been demonstrated in pivotal Phase Ill trials. It is crucial
to note that these trials had different patient populations and control arms, which precludes
direct statistical comparison.

SYD985: The TULIP Trial

The TULIP trial was a Phase Il study that evaluated SYD985 in patients with pretreated HER2-
positive unresectable locally advanced or metastatic breast cancer.[4][16]

TULIP Trial: . .
. SYD985 Physician's Hazard Ratio

Efficacy . p-value
(n=291) Choice (n=146) (95% CI)

Results

Median PFS (by
7.0 months 4.9 months 0.64 (0.49-0.84) 0.002[9]

BICR)

Median OS 21.0 months 19.5 months 0.87 (0.68-1.12) 0.236[17]

PFS: Progression-Free Survival; OS: Overall Survival; BICR: Blinded Independent Central
Review.

The TULIP trial met its primary endpoint, showing a statistically significant improvement in
progression-free survival for SYD985 compared to physician's choice of chemotherapy.[4][9]
[16] The final analysis showed a numerical trend toward improved overall survival, but it was
not statistically significant.[17]

Trastuzumab Deruxtecan: The DESTINY-Breast04 Trial

The DESTINY-Breast04 trial was a landmark Phase Il study that established T-DXd as a new
standard of care for patients with HER2-low (IHC 1+ or IHC 2+/ISH-) metastatic breast cancer
who had received prior chemotherapy.[15][18][19]
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DESTINY-
. Trastuzumab . ;
Breast04 Trial: Physician's Hazard Ratio
] Deruxtecan . p-value
Efficacy Choice (n=184) (95% CI)
(n=373)
Results
Median PFS (All
_ 9.9 months 5.1 months 0.50 (0.40-0.63) <0.001[15]
Patients)
Median OS (All
) 23.4 months 16.8 months 0.64 (0.49-0.84) 0.001[15]
Patients)
Median PFS
10.1 months 5.4 months 0.51 (0.40-0.64) <0.001[15]
(HR+ Cohort)
Median OS (HR+
23.9 months 17.5 months 0.64 (0.48-0.86) 0.003[20]
Cohort)
Objective
Response Rate 52.3% 16.3% - -
(All Patients)
Duration of
Response (All 10.7 months 6.8 months - -

Patients)

HR+: Hormone Receptor-Positive.

The DESTINY-Breast04 trial demonstrated that T-DXd provided statistically significant and
clinically meaningful improvements in both PFS and OS compared to standard chemotherapy
in the HER2-low population.[15][18]

Safety and Tolerability Profile

The safety profiles of both ADCs are manageable but include distinct adverse events of clinical
importance.
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Selected Adverse Events
(Any Grade)

SYD985 (TULIP Trial)

Trastuzumab Deruxtecan
(DESTINY-Breast04)

Ocular (e.g., conjunctivitis, dry

eye)

High incidence, leading to
discontinuation in 20.8% of

patients[9]

Lower incidence reported

Respiratory (ILD/Pneumonitis)

Reported in 6.3% leading to

discontinuation[9]

12.1% (Any Grade), 0.8%
(Grade 5)

Hematologic (e.qg.,

Neutropenia)

Grade 3/4 reported in 6%[21]

65% (Any Grade), 19% (Grade
3/4)[6]

Gastrointestinal (e.g., Nausea)

Common, but specific

percentages vary

High incidence, though mostly
Grade 1/2

Fatigue

Most common adverse

reaction[21]

High incidence

Treatment Discontinuation due
to AEs

35.4%[9]

16.2%

ILD: Interstitial Lung Disease; AEs: Adverse Events.

For SYD985, ocular toxicity is a notable adverse event, leading to treatment discontinuation in

a significant portion of patients.[9] For T-DXd, interstitial lung disease (ILD)/pneumonitis is a

serious risk that requires careful monitoring, although the rate of fatal (Grade 5) ILD was low in
the DESTINY-Breast04 trial.[6][18]

Experimental Protocols and Methodologies
TULIP Trial (SYD985)

« Identifier: NCT03262935[4][22][23]

o Design: A multi-center, open-label, randomized (2:1), active-controlled Phase Il trial.[4][22]

o Patient Population: 436 patients with HER2-positive unresectable locally advanced or

metastatic breast cancer who had progressed after at least two prior HER2-targeting

regimens or after ado-trastuzumab emtansine (T-DM1).[4][16][24]
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« Intervention Arm: SYD985 administered at 1.2 mg/kg intravenously every 3 weeks.[9][22]

» Control Arm: Physician's choice of treatment, which included options like
lapatinib/capecitabine or trastuzumab combined with chemotherapy (capecitabine,
vinorelbine, or eribulin).[9][17]

e Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent
central review.[4][16]

o Key Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.
[16][22]

TULIP Trial Workflow (NCT03262935)

Patient Screening
(N=436)
- HER2+ mBC
- =2 Prior HER2 Regimens or T-DM1

Randomization (2:1)

SYD985 Arm (n=291) Physician's Choice Arm (n=146)
1.2 mg/kg IV Q3W Standard Chemo Combinations

Treatment until Progression
or Unacceptable Toxicity

Primary Endpoint: Secondary Endpoints:
Progression-Free Survival (BICR) Overall Survival, ORR, Safety

Click to download full resolution via product page
Figure 3: Workflow for the Phase Il TULIP Clinical Trial.

DESTINY-Breast04 Trial (Trastuzumab Deruxtecan)
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Identifier: NCT03734029[25]
Design: A multi-center, open-label, randomized (2:1), active-controlled Phase 1l trial.[15]

Patient Population: 557 patients with HER2-low (IHC 1+ or IHC 2+/ISH-) unresectable or
metastatic breast cancer previously treated with one or two prior lines of chemotherapy in
the metastatic setting.[15][20]

Intervention Arm: Trastuzumab deruxtecan administered at 5.4 mg/kg intravenously every 3
weeks.[26][27]

Control Arm: Physician's choice of single-agent chemotherapy (capecitabine, eribulin,
gemcitabine, or paclitaxel).

Primary Endpoint: PFS in the hormone receptor-positive (HR+) cohort, as assessed by
BICR.[18]

Key Secondary Endpoints: PFS in all patients, OS in the HR+ cohort, OS in all patients,
ORR, and safety.[18]
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Figure 4: Workflow for the Phase Ill DESTINY-Breast04 Trial.

Conclusion

SYD985 and trastuzumab deruxtecan are both highly effective next-generation HER2-targeted
ADCs that have demonstrated significant clinical benefits over standard chemotherapy. Their
primary distinctions lie in their cytotoxic payloads (DNA alkylator vs. topoisomerase | inhibitor),
drug-to-antibody ratios, and the patient populations in which their pivotal trials have shown
success.

e Trastuzumab Deruxtecan has established a new treatment paradigm in HER2-low metastatic
breast cancer, a previously underserved population, with robust and statistically significant
improvements in both PFS and OS. Its high DAR and potent payload contribute to its strong
efficacy, though it carries a risk of ILD that requires vigilant monitoring.
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e SYD985 has shown a significant PFS benefit in heavily pretreated HER2-positive patients.
While it did not meet statistical significance for OS in its pivotal trial, it represents a valuable
therapeutic option. Its primary safety concern is ocular toxicity.

The choice between these agents, should they both be available for similar indications, would
depend on a careful assessment of the patient's HER2 expression level, prior treatment history,
and potential risk factors for specific toxicities like pulmonary or ocular adverse events. Future
research may further clarify their respective roles and optimal sequencing in the evolving
landscape of breast cancer treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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